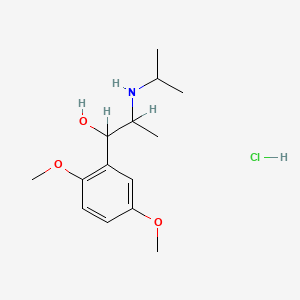
Isopropylmethoxamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylmethoxamine hydrochloride is a chemical compound with the molecular formula C14H24ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropyl group, a methoxy group, and an amine group, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropylmethoxamine hydrochloride can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime. The reaction conditions typically include the use of methanol and a suitable base to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the methanolysis of hydroxylamine sulfonates. This method is preferred due to its efficiency and scalability. The reaction involves the use of methanol and hydroxylamine sulfonates, resulting in the formation of this compound and a by-product, such as sulfuric acid .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropylmethoxamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and ethers.
Applications De Recherche Scientifique
Isopropylmethoxamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and amines.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of isopropylmethoxamine hydrochloride involves its interaction with specific molecular targets. It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER). This inhibition leads to an increase in DNA strand breaks and apoptosis, which can potentiate the anti-tumor activity of alkylating agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyamine: Similar in structure but lacks the isopropyl group.
Hydroxylamine: Similar in reactivity but lacks the methoxy group.
N-methylhydroxylamine: An isomer of methoxyamine with different reactivity.
Uniqueness
Isopropylmethoxamine hydrochloride is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions. Its ability to inhibit DNA repair mechanisms makes it particularly valuable in medical research and therapeutic applications .
Propriétés
Numéro CAS |
61-15-4 |
|---|---|
Formule moléculaire |
C14H24ClNO3 |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H23NO3.ClH/c1-9(2)15-10(3)14(16)12-8-11(17-4)6-7-13(12)18-5;/h6-10,14-16H,1-5H3;1H |
Clé InChI |
PDUFACBDZZVKBL-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl |
SMILES canonique |
CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl |
Numéros CAS associés |
550-53-8 (Parent) |
Synonymes |
isopropylmethoxamine isopropylmethoxamine hydrochloride isopropylmethoxamine, (+)-isomer isopropylmethoxamine, (DL)-isomer isopropylmethoxamine, (L)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















